![molecular formula C18H15ClN2O3S2 B353850 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide CAS No. 767323-37-5](/img/structure/B353850.png)

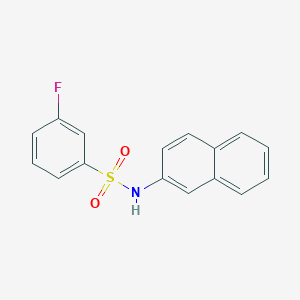

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized in multiple steps starting from 4-chlorobenzoic acid . The process involves esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, followed by nucleophilic attack of the amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources retrieved .Aplicaciones Científicas De Investigación

Antiviral Activity

Thiazole derivatives have been studied for their potential antiviral properties. The incorporation of sulfonamide into thiazole rings can produce compounds that act as carbonic anhydrase inhibitors, which in turn may exhibit antiviral activities . This compound could be explored for its efficacy against viruses, particularly in plant pathology to protect against viral infections in crops.

Antifungal and Antibacterial Properties

Sulfonamide derivatives, which include thiazole moieties, have demonstrated antifungal and antibacterial properties . This compound could be synthesized and tested for its potential to inhibit the growth of various fungal and bacterial strains, contributing to the development of new antimicrobial agents.

Antitumor and Cytotoxic Activity

Some thiazole derivatives have shown promising results in inhibiting tumor cell growth. The compound could be investigated for its cytotoxicity against human tumor cell lines, potentially leading to the development of new anticancer drugs .

Anti-inflammatory and Analgesic Effects

Thiazoles have been associated with anti-inflammatory and analgesic activities. Research into this compound could reveal its potential as a new pain reliever or anti-inflammatory medication, with the possibility of lesser side effects compared to current drugs .

Antioxidant Properties

The thiazole ring is known for its role in compounds with antioxidant properties. This compound could be part of studies aimed at understanding its capacity to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Agricultural Applications

Thiazole derivatives have been reported to possess herbicidal properties. This compound could be evaluated for its effectiveness as a herbicide, offering a potential new tool for weed control in agriculture .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical properties of similar compounds have been confirmed , which could provide some insights into the potential ADME properties of this compound.

Result of Action

Similar compounds have shown promising antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Propiedades

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c1-12-2-8-15(9-3-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSBGDADJOULHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)

![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)

![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B353841.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)